molecular formula C21H34O3 B114800 3-beta,5-alpha-TETRAHYDRODEOSOXYCORTICOSTERONE CAS No. 567-01-1

3-beta,5-alpha-TETRAHYDRODEOSOXYCORTICOSTERONE

Cat. No. B114800
CAS RN: 567-01-1
M. Wt: 334.5 g/mol
InChI Key: CYKYBWRSLLXBOW-VTBMCCKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 3-beta,5-alpha-TETRAHYDRODEOSOXYCORTICOSTERONE is C21H34O3 . It contains a total of 90 bonds, including 37 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, and 1 oxime (aliphatic) .

Scientific Research Applications

Enzymatic Activity and Tissue Distribution

3-alpha-Hydroxysteroid dehydrogenases (3-alpha-HSDs) play a critical role in the metabolism of various steroids including glucocorticoids, progestins, and xenobiotics. They are instrumental in controlling active steroid levels in target tissues. Studies have identified types 1 and 3 of human 3-alpha-HSD, which efficiently catalyze the conversion of dihydrotestosterone into less active compounds. Type 1 3-alpha-HSD is primarily expressed in the liver, while type 3 is found in a wider range of tissues including the liver, adrenal, testis, brain, and prostate (Dufort, Labrie, & Luu‐The, 2001).

Neuroactive Steroid Synthesis in the Central Nervous System

3-beta,5-alpha-TETRAHYDRODEOSOXYCORTICOSTERONE, also known as THDOC, is involved in the synthesis of neuroactive steroids. These steroids, including allopregnanolone and THDOC, modulate gamma-aminobutyric acid (GABA) neurotransmission and are implicated in the physiological and neurobiological aspects of stress and anxiety. The concentrations of these neuroactive steroids, including THDOC, are altered in conditions like major depression and are affected by treatments such as fluoxetine (Ströhle et al., 2000).

Structural Analysis and Crystallization

The structural analysis of human type 3 3-alpha-HSD, a key enzyme in steroid metabolism, has been conducted through crystallization and X-ray crystallography. Understanding the structure of this enzyme is crucial for comprehending its role in regulating androgen receptor activity and its involvement in the inactivation of potent androgens (Zhu et al., 2001).

properties

IUPAC Name

2-hydroxy-1-[(3S,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3/t13-,14-,15-,16-,17-,18+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKYBWRSLLXBOW-VTBMCCKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-beta,5-alpha-TETRAHYDRODEOSOXYCORTICOSTERONE

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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